Ácido fenofibrico

Descripción general

Descripción

El ácido fenofíbrico es un agente hipolipemiante que se utiliza principalmente para tratar la hipertrigliceridemia grave, la hipercolesterolemia primaria y la dislipidemia mixta . Es el metabolito activo del fenofibrato y funciona disminuyendo el colesterol de lipoproteínas de baja densidad, el colesterol total, los triglicéridos y la apolipoproteína B elevados, mientras que aumenta el colesterol de lipoproteínas de alta densidad .

Aplicaciones Científicas De Investigación

El ácido fenofíbrico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros agentes hipolipemiantes.

Mecanismo De Acción

El ácido fenofíbrico ejerce sus efectos al activar el receptor alfa activado por proliferador de peroxisomas (PPARα). Esta activación conduce a un aumento de la lipólisis y la eliminación de partículas ricas en triglicéridos del plasma al activar la lipasa lipoproteica y reducir la producción de apolipoproteína C-III . El efecto general es una reducción de los triglicéridos y un aumento del colesterol de lipoproteínas de alta densidad .

Compuestos Similares:

Fenofibrato: El profármaco del ácido fenofíbrico, utilizado para fines similares de reducción de lípidos.

Gemfibrozilo: Otro fibrato utilizado para reducir los triglicéridos y aumentar el colesterol de lipoproteínas de alta densidad.

Unicidad: El ácido fenofíbrico es único en su alta hidrofilicidad y su perfil de absorción deficiente, lo que llevó al desarrollo de profármacos como el fenofibrato para mejorar la solubilidad y la biodisponibilidad . Su activación específica de PPARα y los efectos subsiguientes en el metabolismo de los lípidos lo convierten en un agente valioso en el manejo de la dislipidemia .

Safety and Hazards

Direcciones Futuras

Fenofibric acid and its formulations continue to be studied for their potential benefits. For instance, a recently introduced hydrophilic choline salt of fenofibric acid can be taken without regard to meals, is absorbed throughout the gastrointestinal tract, has the highest bioavailability among marketed formulations, and is approved for coadministration with a statin . Additionally, fenofibrate and fenofibric acid have been suggested as potential osteoporosis treatments .

Análisis Bioquímico

Biochemical Properties

Fenofibric acid interacts with various enzymes and proteins in the body. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid, glucose, and amino acid homeostasis . This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .

Cellular Effects

Fenofibric acid has significant effects on various types of cells and cellular processes. It influences cell function by altering lipid metabolism. By activating PPARα, it increases lipolysis and the elimination of triglyceride-rich particles from plasma . This leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Molecular Mechanism

The molecular mechanism of fenofibric acid involves its binding to PPARα, forming a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription . This results in increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .

Temporal Effects in Laboratory Settings

Long-term fenofibrate therapy, which releases fenofibric acid, has been shown to be beneficial in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns compared with those with no or mild renal impairment .

Dosage Effects in Animal Models

In animal models, fenofibric acid has shown efficacy in preventing type 1 diabetic complications, chiefly diabetic retinopathy . The beneficial effects were observed at specific dosages, and the study also noted that fenofibric acid is safe and cost-effective in preventing type 1 diabetic microvascular complications .

Metabolic Pathways

Fenofibric acid is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibric acid is predominantly excreted by the kidney system unchanged or as fenofibric acid glucuronide . The risk of experiencing adverse reactions associated with exposure to fenofibric acid may consequently be greater in patients with impaired renal function .

Subcellular Localization

While the exact subcellular localization of fenofibric acid is not explicitly stated in the literature, it is known that fenofibrate, the prodrug of fenofibric acid, is rapidly converted to fenofibric acid in vivo by tissue and plasma esterases before entering the cell . This suggests that fenofibric acid may be localized within the cell where it can exert its effects.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ácido fenofíbrico se puede sintetizar mediante la condensación de 4-hidroxi-4'-clorobenzofenona con acetona y cloroformo en presencia de un catalizador alcalino mineral . Otro método implica la reacción de 4'-cloro-4-hidroxi-benzofenona con acetona en presencia de hidróxido de sodio y cloroformo .

Métodos de Producción Industrial: La producción industrial de ácido fenofíbrico implica un proceso de múltiples pasos. Inicialmente, la 4-hidroxi-4'-clorobenzofenona se hace reaccionar con acetona y cloroformo en condiciones básicas para formar ácido fenofíbrico. El producto crudo se purifica mediante recristalización u otras técnicas de purificación para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fenofíbrico sufre diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Pueden ocurrir reacciones de sustitución de halógenos en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: La halogenación se puede lograr utilizando reactivos como cloro o bromo en condiciones controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido fenofíbrico con grupos funcionales modificados, que se pueden utilizar para aplicaciones farmacéuticas adicionales .

Propiedades

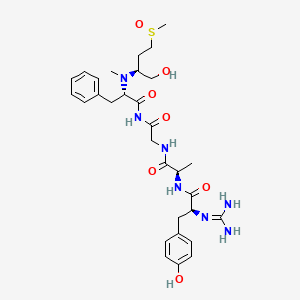

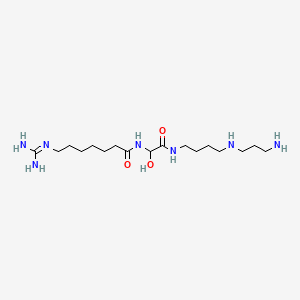

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041030 | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid. | |

| Record name | Fenofibric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

42017-89-0 | |

| Record name | Fenofibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenofibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 42017-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOFIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B1672444.png)

![3,5-Dinitro-4-[(2-phenylethyl)amino]benzoic acid](/img/structure/B1672446.png)

![Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate](/img/structure/B1672450.png)